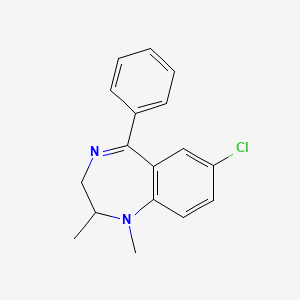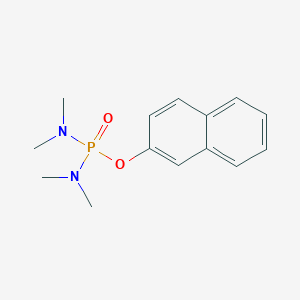
Phosphorodiamidic acid, tetramethyl-, 2-naphthalenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorodiamidic acid, tetramethyl-, 2-naphthalenyl ester is a chemical compound that belongs to the class of phosphoramides This compound is characterized by the presence of a phosphorodiamidic acid core with tetramethyl and 2-naphthalenyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphoramides, including phosphorodiamidic acid, tetramethyl-, 2-naphthalenyl ester, can be achieved through several methods. One common approach involves the use of phosphorus halides as substrates. The reaction typically involves the condensation of phosphorus halides with amines or alcohols under controlled conditions. Another method utilizes phosphates as substrates, where the reaction proceeds through the formation of intermediate phosphoramidates .
Industrial Production Methods
In industrial settings, the production of phosphoramides often involves large-scale reactions using phosphorus halides or phosphates. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are crucial in achieving efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorodiamidic acid, tetramethyl-, 2-naphthalenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions include phosphoric acid derivatives, phosphine derivatives, and substituted phosphoramides. These products have diverse applications in various fields .
Applications De Recherche Scientifique
Phosphorodiamidic acid, tetramethyl-, 2-naphthalenyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphoramides.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound is used in the production of flame retardants, organic dyes, and extractors.
Mécanisme D'action
The mechanism of action of phosphorodiamidic acid, tetramethyl-, 2-naphthalenyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Phosphorodiamidic acid, tetramethyl-, 2-naphthalenyl ester can be compared with other similar compounds, such as:
Phosphorodiamidic acid, tetramethyl-, pentachlorophenyl ester: This compound has a similar phosphorodiamidic acid core but with a pentachlorophenyl ester group.
Tetramethyl acetyloctahydronaphthalenes: These compounds are synthetic ketone fragrances with a different core structure but share some functional similarities in terms of ester groups.
Propriétés
Numéro CAS |
56185-07-0 |
|---|---|
Formule moléculaire |
C14H19N2O2P |
Poids moléculaire |
278.29 g/mol |
Nom IUPAC |
N-[dimethylamino(naphthalen-2-yloxy)phosphoryl]-N-methylmethanamine |
InChI |
InChI=1S/C14H19N2O2P/c1-15(2)19(17,16(3)4)18-14-10-9-12-7-5-6-8-13(12)11-14/h5-11H,1-4H3 |
Clé InChI |
JYHHCXYDIZWGNI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P(=O)(N(C)C)OC1=CC2=CC=CC=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


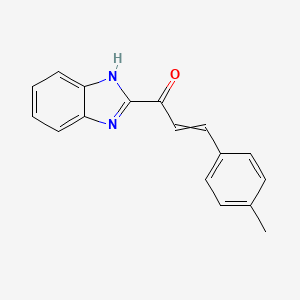
![Spiro[imidazolidine-2,2'-[2H]indene]-1',3'-dione, 1,3-diphenyl-](/img/structure/B14622634.png)
![6-Amino-7-methoxy-8H-naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14622640.png)
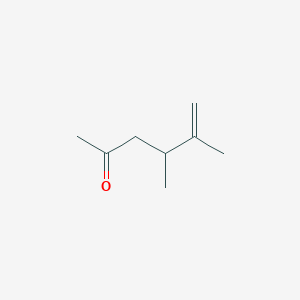
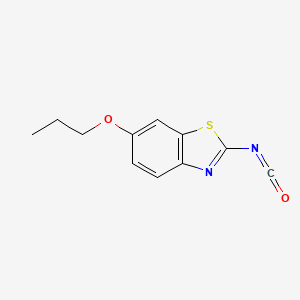
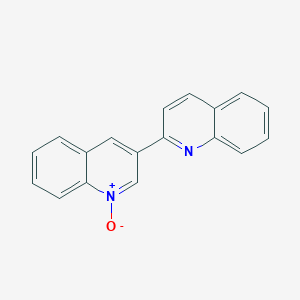
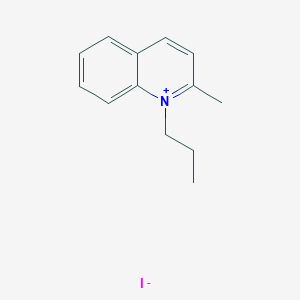
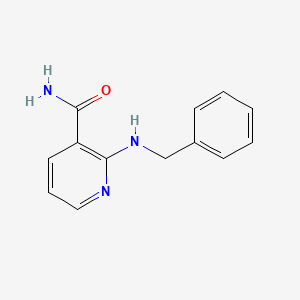
![Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-](/img/structure/B14622669.png)

![3-Pyridinesulfonamide, 2-[(3-nitrophenyl)amino]-](/img/structure/B14622678.png)
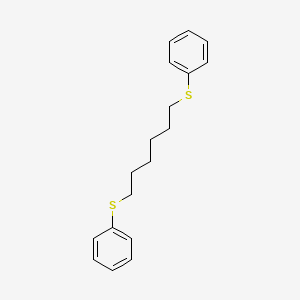
![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-](/img/structure/B14622691.png)
